Benzyl Methyl Carbonate
Overview
Description
Benzyl methyl carbonate is a compound that can be synthesized through various chemical reactions involving benzyl-type alcohols and carbonates. The synthesis of benzyl methyl carbonate and its derivatives is of significant interest due to their applications as intermediates in the production of other organic compounds.
Synthesis Analysis
The methylation of benzyl-type alcohols with dimethyl carbonate (DMC) can be efficiently catalyzed by sodium-exchanged faujasites (NaX or NaY), leading to high yields of the corresponding methyl ethers . Another approach involves the electrocatalytic synthesis of benzyl methyl carbonate from benzyl alcohol and carbon dioxide using ordered mesoporous carbons embedded with Cu nanoparticles, achieving a yield of 69.7% . Additionally, palladium-catalyzed intramolecular S(N)'-type aromatic substitution has been used to cyclize benzylic carbonates, yielding complex polycyclic structures .
Molecular Structure Analysis
The molecular structure of benzyl methyl carbonate derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and X-ray diffraction. For instance, the crystal structure of a benzoyloxymethyl ester derivative of isosteviol was determined, revealing the conformation of its rings and the coplanar arrangement of the carbonyl group with the benzene ring .
Chemical Reactions Analysis
Benzyl methyl carbonate can undergo various chemical transformations. For example, benzylic carbonates can react with active methylene compounds in the presence of a palladium catalyst, leading to asymmetric benzylic alkylation . Additionally, benzylic carbonates can be transformed into other products through catalytic reactions involving palladium or cobalt catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl methyl carbonate derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide insights into vibrational frequencies, chemical shifts, and reactivity descriptors . Theoretical investigations into the reaction mechanisms of benzyl alcohol with DMC over faujasite zeolite catalysts have also been conducted, revealing the kinetic stability and favored pathways of methylation reactions .
Scientific Research Applications
1. Synthesis and Catalysis
Benzyl methyl carbonate is involved in various synthesis processes, primarily as a substrate in palladium-catalyzed reactions. It's used in the direct carbonylative transformation of benzyl amines, efficiently producing methyl 2-arylacetates with palladium as a catalyst (Li, Wang, & Wu, 2018). Additionally, it serves as a crucial component in the palladium-catalyzed benzylation of phenols under neutral conditions, converting aryl benzyl carbonates into benzyl-protected phenols (Kuwano & Kusano, 2008).
2. Catalytic Synthesis
Benzyl methyl carbonate has also been used in the synthesis of benzocyclobutenes through palladium-catalyzed C-H activation of methyl groups, highlighting its role in the creation of complex organic structures (Chaumontet et al., 2008).
3. Electrocatalytic Synthesis
In a study exploring environmentally friendly synthetic methods, benzyl methyl carbonate was synthesized from benzyl alcohol and carbon dioxide using Cu nanoparticles embedded in ordered mesoporous carbons, demonstrating its potential in electrocatalytic applications (Hu et al., 2020).
4. Mechanistic Studies
Mechanistic studies involving benzyl methyl carbonate are significant for understanding chemical reactions. For example, the reaction of benzyl alcohol with dimethyl carbonate over a faujasite zeolite catalyst was investigated to understand the methylation and carboxymethylation reactions, offering insights into green chemistry applications (Chong, Wahab, & Abdallah, 2012).
Future Directions
Benzyl Methyl Carbonate and similar organic carbonates have potential applications in green chemistry. For instance, they can be produced from CO2 and their mild hydrogenation can provide alternative approaches to the indirect hydrogenation of CO2 to methanol . This represents a promising direction for future research and development.
properties
IUPAC Name |
benzyl methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928021 | |
Record name | Benzyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Methyl Carbonate | |
CAS RN |
13326-10-8 | |
Record name | Carbonic acid, methyl phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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